molecular formula C14H10N2O10S2 B101280 4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid CAS No. 17418-72-3

4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid

Cat. No. B101280
CAS RN: 17418-72-3
M. Wt: 430.4 g/mol
InChI Key: WKMGHKXPMKHFLG-UHFFFAOYSA-N
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Patent
US03983145

Procedure details

The 1,8-dihydroxy-4,5-diaminoanthraquinone-2,7-disulfonic acid reaction mixture prepared as in Example 5c, was cooled to 70°C. It was then treated with 117 parts of 50% sodium hydroxide solution and 70 parts of sodium hydrosulfite. The mixture was heated to 78° to 100°C and held at that temperature for 1 hour. It was then cooled to 60°C and filtered. The product was washed with dilute sodium sulfate solution containing about 1% of sodium hydrosulfite and the washed cake was immediately slurried in 10 to 15% sulfuric acid. The filtration of the product and drying yielded 20 parts of leuco 1,4,5,8-tetrahydroxyanthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](N)[CH:10]=[C:11](S(O)(=O)=O)[C:12]=3[OH:17])[C:7](=[O:23])[C:6]=2[C:5](N)=[CH:4][C:3]=1S(O)(=O)=O.[OH-:29].[Na+].S(S([O-])=O)([O-])=[O:32].[Na+].[Na+]>>[CH2:3]1[C:2](=[O:1])[C:15]2[C:6](=[C:7]([OH:23])[C:8]3[C:13]([C:14]=2[OH:16])=[C:12]([OH:17])[CH:11]=[CH:10][C:9]=3[OH:32])[C:5](=[O:29])[CH2:4]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=2C(C3=C(C=C(C(=C3C(C12)=O)O)S(=O)(=O)O)N)=O)N)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 78° to 100°C
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 60°C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed with dilute sodium sulfate solution
ADDITION
Type
ADDITION
Details
containing about 1% of sodium hydrosulfite
FILTRATION
Type
FILTRATION
Details
The filtration of the product
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.